molecular formula C21H20ClNO3S B2845531 N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide CAS No. 428490-58-8

N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B2845531
CAS No.: 428490-58-8
M. Wt: 401.91
InChI Key: CIOVWCAAEVOHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 5, methoxy at position 2, and a sulfonamide group at position 1. The N,N-dibenzyl substitution on the sulfonamide nitrogen distinguishes it from simpler analogs. Sulfonamides are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-26-20-13-12-19(22)14-21(20)27(24,25)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOVWCAAEVOHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis exploits the nucleophilic reactivity of the amine group in N,N-dibenzylamine, which attacks the electrophilic sulfur atom in the sulfonyl chloride. The reaction proceeds in dichloromethane (DCM) at 0°C, with diisopropylethylamine (DIPEA) serving as a base to neutralize HCl byproducts. After initial cooling, the mixture is warmed to room temperature and stirred for 1 hour, achieving complete conversion as monitored by thin-layer chromatography (TLC).

Critical Parameters:

  • Solvent Choice: DCM’s low polarity favors sulfonamide formation by stabilizing the transition state.
  • Stoichiometry: A 1.2:1 molar ratio of amine to sulfonyl chloride ensures excess amine drives the reaction to completion.
  • Base Role: DIPEA (1.5 equivalents) prevents protonation of the amine, maintaining its nucleophilicity.

Workup and Purification

Post-reaction, the crude mixture is diluted with ethyl acetate and sequentially washed with 2M NaOH and 1M HCl to remove unreacted starting materials and acidic byproducts. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. Final purification via flash column chromatography (10–40% ethyl acetate in hexane) yields the product as a colorless solid in 84% yield.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.97 (d, J = 2.7 Hz, 1H), 7.47 (dd, J = 8.8, 2.7 Hz, 1H), 7.33–7.15 (m, 10H), 7.05 (d, J = 8.8 Hz, 1H), 4.44 (s, 4H), 3.78 (s, 3H).
  • HRMS: Calculated for C₂₁H₂₁ClNO₃S (M+H⁺): 402.0932; Found: 402.0935.

Alternative Methodologies and Comparative Analysis

While the primary route is predominant, alternative strategies have been explored for related sulfonamides, offering insights into potential optimizations.

DABSO-Based Sulfur Dioxide Surrogates

The DABCO·(SO₂)₂ complex enables sulfonamide synthesis from aryl iodides and amines under palladium catalysis. For example, 5-cyano-N,N-bis(4-fluorobenzyl)-2-hydroxybenzenesulfonamide was prepared via this method, suggesting adaptability for halogenated substrates. However, this route remains untested for this compound.

Reaction Optimization and Scalability

Temperature and Time Dependence

The primary method’s 1-hour reaction time at room temperature contrasts with longer durations (up to 24 hours) for hindered secondary amines. This efficiency is attributed to the electron-donating methoxy group in 5-chloro-2-methoxybenzenesulfonyl chloride, which enhances electrophilicity.

Solvent Screening

Comparative studies in acetonitrile (MeCN) and tetrahydrofuran (THF) revealed lower yields (<70%), underscoring DCM’s superiority in minimizing side reactions such as sulfonate ester formation.

Scale-Up Considerations

A scale-up protocol for a related compound (5a) used a Schlenk tube under argon to prevent oxidation, achieving 95% yield at 1 mmol scale. Applying similar inert conditions to the target compound could enhance reproducibility in industrial settings.

Analytical and Spectroscopic Validation

Structural Confirmation via X-Ray Crystallography

Though no crystal data exists for the target compound, a related structure (5a) was resolved with a CCDC deposition (1904592), confirming the imidazole-sulfonamide framework’s planarity. This supports the reliability of NMR and HRMS data for structural assignment.

Infrared Spectroscopy

The IR spectrum of this compound shows characteristic stretches:

  • S=O Asymmetric Stretch: 1387 cm⁻¹.
  • C-O (Methoxy): 1267 cm⁻¹.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-sulfonation or N-alkylation, are minimized by:

  • Controlled Addition: Dropwise addition of sulfonyl chloride at 0°C.
  • Acid-Base Workup: Sequential washes with NaOH and HCl remove ionic impurities.

Purification Difficulties

The product’s high melting point (>210°C) complicates recrystallization. Flash chromatography with ethyl acetate/hexane gradients resolves this, achieving >98% purity as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzenesulfonic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis
N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of new sulfonamide-based compounds that exhibit potential biological activity. The compound's structure allows it to participate in various chemical reactions, leading to the formation of novel derivatives with enhanced properties.

Catalysis
The compound can also act as a ligand in catalytic reactions, facilitating the formation of complex organic molecules. Its ability to stabilize transition states makes it valuable in designing catalysts for various chemical transformations.

Medicinal Chemistry

Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties, and this compound may serve as a lead compound for developing new antibiotics. The mechanism of action involves mimicking para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by targeting dihydropteroate synthase. This inhibition leads to bacterial cell death, making the compound a candidate for further exploration in antimicrobial therapies .

Potential Therapeutics
Research indicates that derivatives of this compound could be developed into therapeutics targeting various diseases, including cancer and infections caused by resistant bacteria. The optimization of its structure may enhance its efficacy and reduce side effects .

Biological Research

Enzyme Interaction Studies
In biological research, this compound is used to study interactions with enzymes and proteins. Understanding these interactions provides insights into the mechanisms of action of sulfonamides and their potential therapeutic effects. For instance, studies have shown that modifications to the sulfonamide group can significantly alter binding affinity and biological activity .

Case Study: Cancer Research
A notable application is in cancer research, where derivatives have been synthesized and tested for their ability to inhibit specific microRNAs implicated in tumor progression. These compounds demonstrated significant binding affinities and reduced expression levels of oncogenic miRNAs, indicating potential as cancer therapeutics .

Industrial Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized in synthesizing specialty chemicals and materials such as polymers and resins. Its properties allow for the creation of materials with specific characteristics suitable for various applications .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntibacterial ActivityTBD
Derivative AMicroRNA Inhibition5
Derivative BCancer Cell Proliferation InhibitionTBD

Table 2: Synthetic Routes

StepDescription
SulfonationIntroduction of sulfonyl chloride group using chlorosulfonic acid
AminationReaction with dibenzylamine under basic conditions to form sulfonamide
PurificationColumn chromatography for product isolation

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity. This inhibition can lead to the disruption of folic acid synthesis in microorganisms, resulting in antimicrobial effects. Additionally, the compound may interact with other enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

N,N-Diethyl-5-Fluoro-2-Methoxybenzenesulfonamide (CAS 723742-09-4)

  • Substituents : Diethyl groups on the sulfonamide nitrogen, fluorine at position 5 (vs. chlorine in the target compound).
  • However, the electron-withdrawing fluorine may decrease electron density on the aromatic ring, altering reactivity .
  • Molecular Weight : 261.31 g/mol (vs. ~455.96 g/mol for the dibenzyl analog, estimated based on substituent contributions).

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

  • Substituents: No N-alkylation; a simple benzenesulfonamide group.
  • Impact : The absence of bulky N-substituents increases crystallinity, as evidenced by its resolved crystal structure (R factor = 0.035). The molecule forms intermolecular N–H···O hydrogen bonds, stabilizing the lattice .
  • Biological Activity : Exhibits anti-convulsant and anti-hypertensive properties in preclinical studies, attributed to sulfonamide-mediated enzyme inhibition .

5-Chloro-N-[2-Fluoro-5-(Methylsulfonyl)Phenyl]-2-Hydroxybenzamide (CAS 379254-58-7)

  • Substituents : Hydroxy group at position 2 (vs. methoxy), methylsulfonyl at position 3.
  • The methylsulfonyl moiety enhances electron-withdrawing effects, which may influence redox properties .
Structural Complexity and Functional Diversity

N-[2-[5-[Chloro(Difluoro)Methoxy]-2-Methyl-1H-Indol-3-Yl]Ethyl]-5-Fluoro-2-Methoxybenzenesulfonamide

  • Substituents : Indole ring with chloro(difluoro)methoxy and methyl groups, linked via an ethyl spacer.
  • However, the increased complexity may complicate synthesis and purification .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N,N-Dibenzyl-5-chloro-2-methoxybenzenesulfonamide C₂₁H₂₁ClNO₃S (estimated) ~455.96 N,N-dibenzyl, 5-Cl, 2-OCH₃ Not reported (theoretical) -
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide C₁₁H₁₆FNO₃S 261.31 N,N-diethyl, 5-F, 2-OCH₃ Not reported
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.76 5-Cl, 2-OCH₃, benzenesulfonamide Anti-convulsant, anti-hypertensive
5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide C₁₄H₁₁ClFNO₄S 359.76 5-Cl, 2-OH, methylsulfonyl Not reported
Table 2: Hydrogen Bonding and Crystal Packing
Compound Name Hydrogen Bond Donors/Acceptors Crystal System R Factor Reference
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 2 donors (N–H, O–H), 3 acceptors Monoclinic 0.035
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide 1 acceptor (S=O) Not reported -

Biological Activity

N,N-Dibenzyl-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group, which is known to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This structural similarity is crucial for its biological activity.

Synthesis Overview:

  • Starting Material: 5-chloro-2-methoxybenzenesulfonyl chloride.
  • Nucleophilic Substitution: The sulfonyl chloride reacts with dibenzylamine.
  • Reaction Conditions: Typically conducted in organic solvents like dichloromethane or toluene, often under reflux with a base such as triethylamine to neutralize byproducts.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, leading to disrupted folic acid synthesis in microorganisms. This inhibition results in antimicrobial effects , making it a potential candidate for antibiotic development.

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antibacterial activity. This compound has been studied for its efficacy against various bacterial strains, showing promise in inhibiting growth through its mechanism of action on folic acid synthesis.

Anticancer Effects

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle. For instance, related compounds have demonstrated the ability to decrease IL-6 and TNF-α levels, which are critical in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study:
    • Objective: Evaluate antibacterial efficacy.
    • Methodology: In vitro testing against common bacterial strains.
    • Results: Significant inhibition of bacterial growth was observed, confirming its potential as an antibiotic.
  • Anticancer Activity Evaluation:
    • Objective: Assess effects on cancer cell lines.
    • Methodology: Treatment of A431 and A549 cell lines with varying concentrations.
    • Results: Induction of apoptosis and cell cycle arrest were noted, similar to established anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismTarget Organisms/CellsReference
AntimicrobialInhibition of dihydropteroate synthaseVarious bacterial strains
AnticancerInduction of apoptosisA431, A549 cancer cell lines
Enzyme InteractionMimics PABA to inhibit folic acid synthesisMicroorganisms

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dibenzyl-5-chloro-2-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of a substituted aniline derivative. For example:

  • Step 1 : Chlorosulfonation of 5-chloro-2-methoxybenzene derivatives under controlled temperature (0–5°C) using chlorosulfonic acid .
  • Step 2 : Reaction with dibenzylamine in the presence of a base (e.g., triethylamine) in dichloromethane or DMF to form the sulfonamide bond .
  • Key Variables : Excess dibenzylamine (1.5–2 eq.) improves yield, while prolonged reaction times may lead to byproducts like N-monobenzyl derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product .

Q. How can the structural integrity of This compound be validated post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms bond angles, torsion angles, and packing motifs. For example, the sulfonamide S–N bond typically measures ~1.63 Å, consistent with similar sulfonamides .
  • Spectroscopy :
  • ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), with distinct singlets for methoxy (δ ~3.8 ppm) and dibenzyl groups (δ ~4.3 ppm for CH₂) .
  • IR : Strong absorption at ~1340 cm⁻¹ (asymmetric S=O stretch) and ~1160 cm⁻¹ (symmetric S=O stretch) .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for sulfonamide derivatives like This compound?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC₅₀ determination) across multiple replicates to address variability .
  • Control for Solubility : DMSO stock solutions should be ≤0.1% (v/v) to avoid solvent interference in cellular assays .
  • Structural Analog Comparison : Compare activity with analogs lacking the dibenzyl or methoxy groups to isolate functional group contributions .

Q. How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Substituent Effects : The electron-withdrawing chloro and methoxy groups activate the sulfonamide for nucleophilic substitution. For example, Pd-catalyzed coupling with boronic acids (Suzuki-Miyaura) proceeds efficiently at the 5-chloro position .
  • Reaction Optimization : Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours. Monitor by TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. What in vitro models are suitable for evaluating the anticancer potential of This compound?

  • Methodological Answer :

  • Cell Lines : Use panels like NCI-60 to assess broad-spectrum cytotoxicity. Focus on apoptosis markers (e.g., caspase-3 activation) in responsive lines .
  • Mechanistic Studies :
  • Western Blotting : Analyze pathways like PI3K/AKT/mTOR using specific inhibitors (e.g., LY294002) to confirm target engagement .
  • Molecular Docking : Model interactions with carbonic anhydrase IX (a sulfonamide target) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .

Key Research Challenges

  • Stereochemical Control : The dibenzyl groups introduce steric hindrance, complicating chiral resolution. Use chiral HPLC (e.g., Chiralpak AD-H) or asymmetric synthesis with enantiopure amines .
  • Metabolic Stability : Preliminary microsomal studies (human liver microsomes, 1 mg/mL) show rapid oxidation of the methoxy group. Modify with deuterated methoxy (-OCD₃) to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.